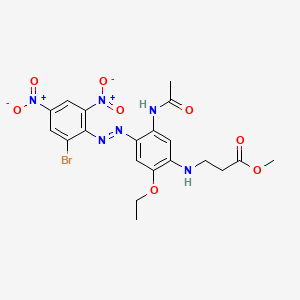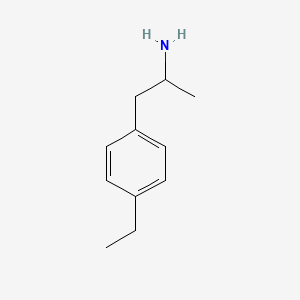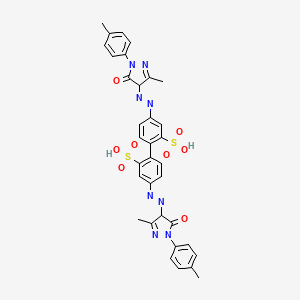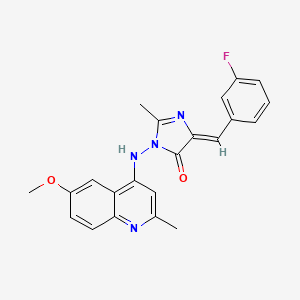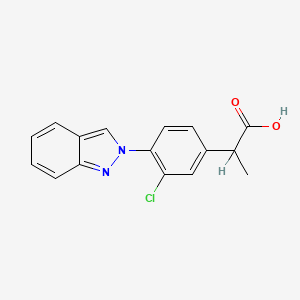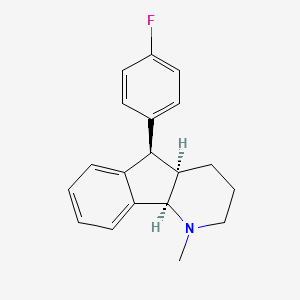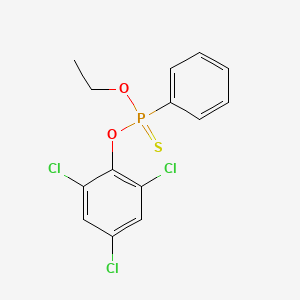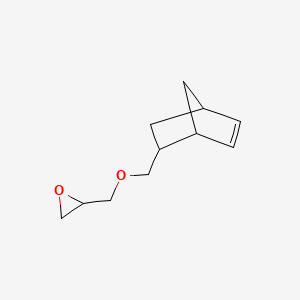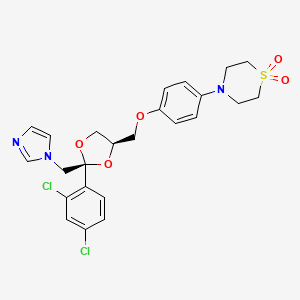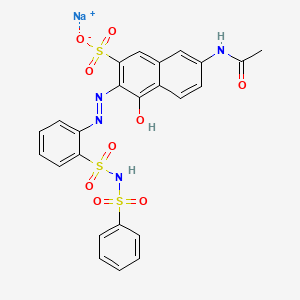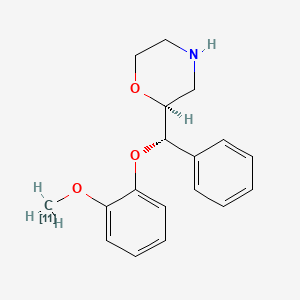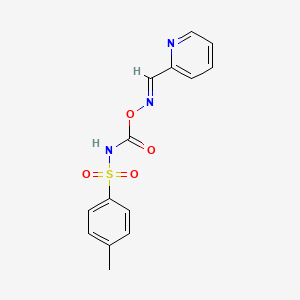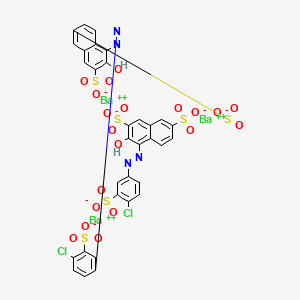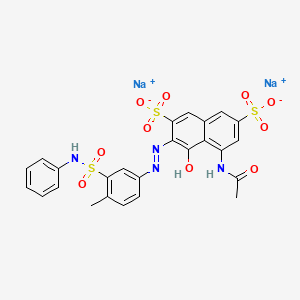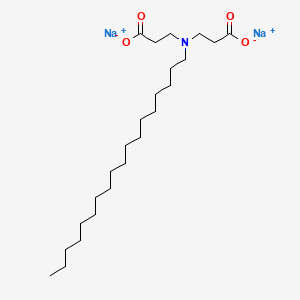
Disodium steariminodipropionate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Disodium steariminodipropionate is a surfactant commonly used in cosmetic formulations. It acts as an antistatic agent, reducing static charges on surfaces like hair, and as a hair conditioning agent, making hair easy to comb, smooth, soft, and shiny . This compound is a disodium salt derived from stearic acid and dipropionic acid, and it is known for its ability to reduce surface tension in liquids, making it an effective cleansing agent .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of disodium steariminodipropionate typically involves the reaction of stearic acid with dipropionic acid in the presence of a base, such as sodium hydroxide. The reaction conditions often include heating the mixture to facilitate the formation of the disodium salt. The process can be summarized as follows:
Reactants: Stearic acid, dipropionic acid, sodium hydroxide.
Conditions: Heating the mixture to a specific temperature to promote the reaction.
Product: This compound.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and heated under controlled conditions. The process ensures high yield and purity of the final product. The industrial method also includes purification steps to remove any unreacted materials and by-products .
Analyse Des Réactions Chimiques
Types of Reactions
Disodium steariminodipropionate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: It can be reduced to form different products, depending on the reducing agents used.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various reagents, including halogens and alkylating agents, can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
Applications De Recherche Scientifique
Disodium steariminodipropionate has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant in various chemical reactions to enhance the solubility of reactants and products.
Biology: Employed in biological studies to investigate its effects on cell membranes and other biological structures.
Medicine: Explored for its potential use in drug delivery systems due to its surfactant properties.
Industry: Widely used in the cosmetic industry for its antistatic and conditioning properties
Mécanisme D'action
The mechanism of action of disodium steariminodipropionate involves its ability to reduce surface tension in liquids. This property allows it to act as a surfactant, facilitating the mixing of oil and water. The compound interacts with the lipid bilayers of cell membranes, altering their properties and enhancing the solubility of various substances. The molecular targets include the hydrophobic and hydrophilic regions of the lipid bilayers, leading to changes in membrane fluidity and permeability .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Disodium lauriminodipropionate
- Disodium cocoyl glutamate
- Disodium oleamido MEA-sulfosuccinate
Uniqueness
Disodium steariminodipropionate stands out due to its specific combination of stearic acid and dipropionic acid, which imparts unique properties such as enhanced antistatic and conditioning effects. Compared to similar compounds, it offers better performance in reducing static charges and conditioning hair, making it a preferred choice in cosmetic formulations .
Propriétés
Numéro CAS |
20716-30-7 |
|---|---|
Formule moléculaire |
C24H45NNa2O4 |
Poids moléculaire |
457.6 g/mol |
Nom IUPAC |
disodium;3-[2-carboxylatoethyl(octadecyl)amino]propanoate |
InChI |
InChI=1S/C24H47NO4.2Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-25(21-18-23(26)27)22-19-24(28)29;;/h2-22H2,1H3,(H,26,27)(H,28,29);;/q;2*+1/p-2 |
Clé InChI |
GALLUVDCTUHKRY-UHFFFAOYSA-L |
SMILES canonique |
CCCCCCCCCCCCCCCCCCN(CCC(=O)[O-])CCC(=O)[O-].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


